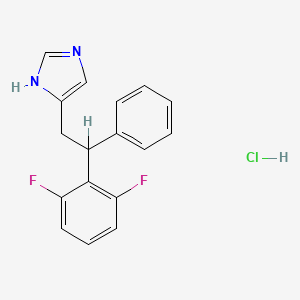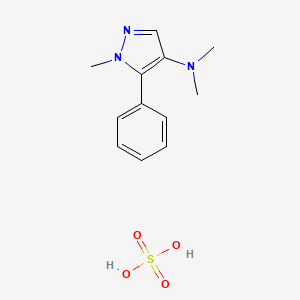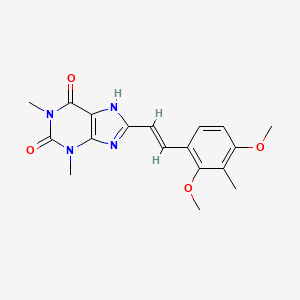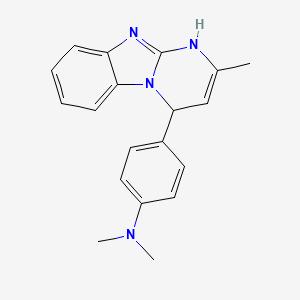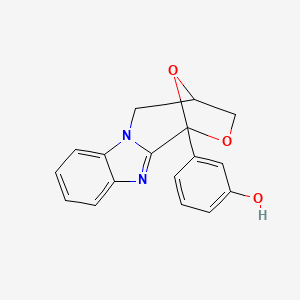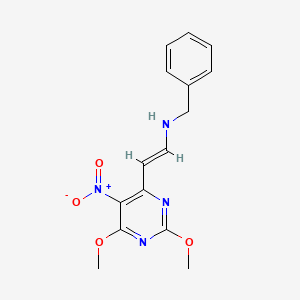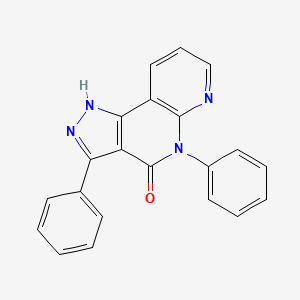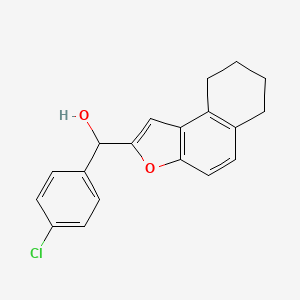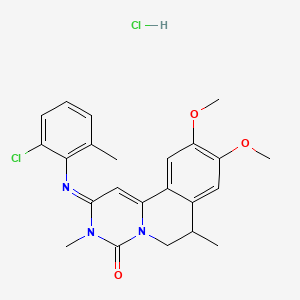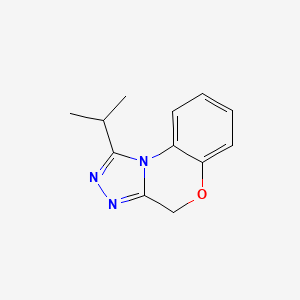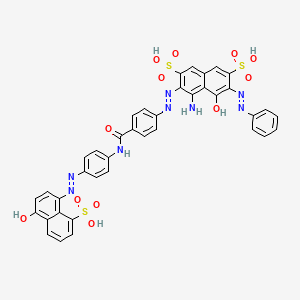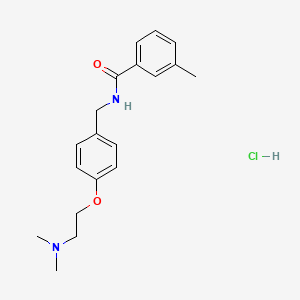
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride is a chemical compound with a complex structure that includes a benzamide core, a dimethylaminoethoxy group, and a methyl group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(2-(dimethylamino)ethoxy)benzyl chloride with 3-methylbenzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, and filtration.
化学反应分析
Types of Reactions
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the dimethylaminoethoxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Thiol or amine derivatives.
科学研究应用
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Trimethobenzamide: Similar structure but with additional methoxy groups.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
Uniqueness
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
属性
CAS 编号 |
122892-76-6 |
|---|---|
分子式 |
C19H25ClN2O2 |
分子量 |
348.9 g/mol |
IUPAC 名称 |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-15-5-4-6-17(13-15)19(22)20-14-16-7-9-18(10-8-16)23-12-11-21(2)3;/h4-10,13H,11-12,14H2,1-3H3,(H,20,22);1H |
InChI 键 |
JCJZPUKONBTNLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



